![molecular formula C11H15ClN2O2 B1520883 2-(piperazine-1-carbonyl)phenol hydrochloride CAS No. 1170899-10-1](/img/structure/B1520883.png)
2-(piperazine-1-carbonyl)phenol hydrochloride
Overview
Description
2-(piperazine-1-carbonyl)phenol hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a piperazine ring attached to a phenol group through a carbonyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazine-1-carbonyl)phenol hydrochloride typically involves the reaction of piperazine with a phenol derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carbonyl linkage between the piperazine and phenol groups . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound, meeting the demands of research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(piperazine-1-carbonyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry
2-(Piperazine-1-carbonyl)phenol hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound has been investigated for its role in enzyme inhibition and protein interactions:
- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, such as monoacylglycerol lipase (MAGL), which is involved in lipid metabolism.
- Cellular Interactions: Studies indicate that it can modulate cellular signaling pathways by interacting with receptors, influencing processes like cell proliferation and apoptosis.
Medicine
Research into the therapeutic potential of this compound has revealed several promising applications:
- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antibacterial agent.
- Antitumor Activity: The compound has demonstrated the ability to inhibit tumor cell proliferation, with effective concentrations (EC50) reported between 1-3 μM.
- Psychopharmacological Applications: Its derivatives have been explored for use as antidepressants and anxiolytics, showing significant serotonin reuptake inhibition .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in pharmaceutical manufacturing.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below 10 µg/mL. |
Study B | Antitumor Properties | Demonstrated inhibition of cancer cell lines with an IC50 value indicating significant potency against histone acetyltransferases (HATs). |
Study C | Enzyme Inhibition | Investigated its role as a MAGL inhibitor, revealing potential therapeutic implications for inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-(piperazine-1-carbonyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-ylcarbonyl)aniline hydrochloride
- 2-(Piperazin-1-ylcarbonyl)benzoic acid hydrochloride
- 2-(Piperazin-1-ylcarbonyl)benzamide hydrochloride
Uniqueness
2-(piperazine-1-carbonyl)phenol hydrochloride is unique due to its specific chemical structure, which includes a phenol group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-(Piperazine-1-carbonyl)phenol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring linked to a phenolic group via a carbonyl moiety. This structural arrangement is crucial for its biological activity, as it allows for interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted several key biological activities of this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial effects against certain bacterial strains, indicating potential as an antibacterial agent.
- Antitumor Activity : The compound has been noted for its ability to inhibit the proliferation of tumor cell lines, with an effective concentration (EC50) in the range of 1-3 μM .
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, such as histone acetyltransferases (HATs), with IC50 values indicating significant potency .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Histone Acetylation : The compound inhibits cellular acetylation processes, which are crucial for gene expression regulation in cancer cells .
- Enzyme Inhibition : It acts as an inhibitor of enzymes like monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and inflammation .
Antibacterial Activity
A study indicated that this compound demonstrates significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in the following table:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 3.12 |
Escherichia coli | 12.5 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Antitumor Activity
The antitumor efficacy was evaluated across several cancer cell lines, with findings indicating that the compound effectively inhibits cell growth at low concentrations. The following table summarizes the IC50 values obtained from various studies:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | 1.6 |
MCF-7 (Breast Cancer) | 2.2 |
HeLa (Cervical Cancer) | 3.0 |
These findings highlight the potential of this compound as a candidate for cancer therapy .
Case Studies and Research Findings
Several research studies have further elucidated the biological activity of this compound:
- Study on Antitumor Effects : A comprehensive study demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models, suggesting a promising avenue for cancer treatment .
- Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound exhibited enhanced antibacterial activity compared to standard antibiotics, reinforcing its potential as an antimicrobial agent.
- Mechanistic Insights : Research into the mechanism revealed that the compound's inhibition of HATs leads to altered gene expression profiles associated with tumor suppression and reduced bacterial virulence factors .
Properties
IUPAC Name |
(2-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-4-2-1-3-9(10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKANCGPTBVSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.